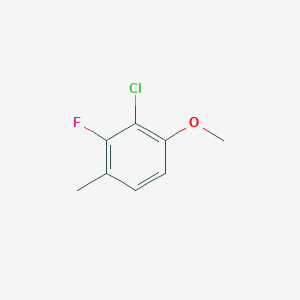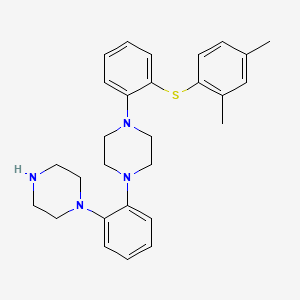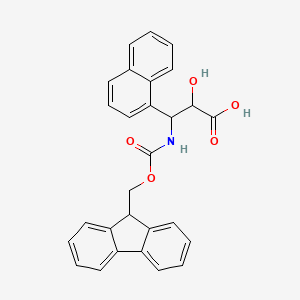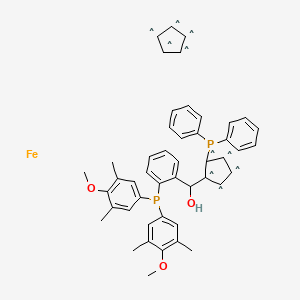
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” is a chemical compound with the following structural formula:
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
It belongs to the carbazole family and exhibits interesting properties due to its aromatic ring system. Carbazoles are heterocyclic compounds containing a nine-membered ring with two nitrogen atoms. This compound has a unique oxime functional group, which adds to its significance in various applications.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime.” One common approach involves the cyclization of an appropriate precursor. For example, a key intermediate can be synthesized by reacting 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. Subsequent cyclization under acidic conditions yields the desired compound.
Reaction Conditions:: The cyclization step typically occurs under mild acidic conditions, and the choice of solvent plays a crucial role. Common solvents include ethanol, methanol, or acetic acid. The reaction temperature and duration are optimized to achieve high yields.
Industrial Production:: While academic research often focuses on small-scale synthesis, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization for cost-effectiveness, safety, and scalability is essential.
Análisis De Reacciones Químicas
Reactions:: “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” can participate in various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of carbazoles with different oxidation states.
Reduction: Reduction of the oxime group can yield the corresponding amine derivative.
Substitution: Substituents on the carbazole ring can be modified via electrophilic or nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the oxime group.
Substitution: Lewis acids or bases facilitate substitution reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield carbazole derivatives, while reduction leads to the corresponding amines.
Aplicaciones Científicas De Investigación
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other carbazole derivatives.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating its potential as a drug candidate.
Industry: Used in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. For drug development, it may involve binding to specific protein targets or modulating cellular pathways. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” stands out due to its oxime functionality and carbazole core. Similar compounds include carbazoles without the oxime group, such as carbazole itself or other derivatives.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
(NE)-N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2/b14-8+ |
Clave InChI |
UGEJYRAWZCNRMQ-RIYZIHGNSA-N |
SMILES isomérico |
C\1CC2=C(C/C1=N/O)NC3=CC=CC=C23 |
SMILES canónico |
C1CC2=C(CC1=NO)NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B12104037.png)


![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)

![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)




![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)


